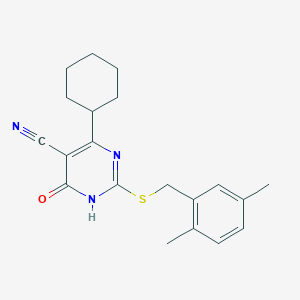

ESI-08

Description

Properties

IUPAC Name |

4-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHOSZQLVLPEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ESI-09 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-09 is a pioneering non-cyclic nucleotide antagonist of the Exchange protein directly activated by cAMP (EPAC) isoforms, EPAC1 and EPAC2. As a cell-permeable small molecule, ESI-09 serves as a critical chemical probe for elucidating the multifaceted roles of EPAC proteins in cellular signaling and has emerged as a promising lead compound in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ESI-09, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.

Core Structure and Mechanism of Action

The core chemical structure of ESI-09 is 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-phenyl-acetohydrazonoyl cyanide.[1][2] ESI-09 functions as a competitive inhibitor of EPAC by directly competing with cAMP for binding to the cyclic nucleotide-binding domain (CBD) of the protein.[1][3][4] This competitive antagonism prevents the cAMP-induced conformational change in EPAC, thereby inhibiting its guanine nucleotide exchange factor (GEF) activity towards its downstream effectors, the small GTPases Rap1 and Rap2. Studies have demonstrated the specificity of ESI-09 for EPAC over the other major cAMP effector, Protein Kinase A (PKA), with a selectivity of over 100-fold.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of ESI-09 and its analogs is a critical aspect of its SAR. The following table summarizes the key in vitro inhibition data for ESI-09 against EPAC1 and EPAC2.

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| ESI-09 | EPAC1 | 3.2 | Cell-free assay | |

| ESI-09 | EPAC2 | 1.4 | Cell-free assay | |

| ESI-09 | EPAC1 | 10.8 | 20 µM cAMP | |

| ESI-09 | EPAC2 | 4.4 | 20 µM cAMP | |

| ESI-09 | EPAC2 | 10 | Competition with 8-NBD-cAMP |

Structure-Activity Relationship Insights

SAR studies on ESI-09 have revealed that minor modifications to its chemical structure can significantly impact its inhibitory activity. The 3-chlorophenyl moiety, in particular, has been identified as a critical determinant of its potency and specificity. The position and number of chloro-substituents on the phenyl ring are crucial for optimal interaction with the EPAC binding pocket. Specifically, modifications at the 3 or 5 position of the phenyl ring are more favorable for activity than those at the 2 or 4 position.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of ESI-09's action, the following diagrams illustrate the canonical EPAC signaling pathway and a typical experimental workflow for assessing EPAC inhibition.

Caption: Canonical EPAC signaling pathway and the inhibitory action of ESI-09.

Caption: A generalized workflow for an in vitro EPAC GEF activity assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of SAR data. Below are protocols for key assays used in the characterization of ESI-09.

In Vitro EPAC Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1.

Materials:

-

Purified recombinant EPAC1 or EPAC2 protein

-

Purified recombinant Rap1 protein

-

BODIPY-FL-GTP or other suitable fluorescent GTP analog

-

Guanosine diphosphate (GDP)

-

Guanosine triphosphate (GTP)

-

cAMP

-

ESI-09 and its analogs dissolved in DMSO

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, prepare a reaction mixture containing EPAC protein and Rap1 pre-loaded with a fluorescent GDP analog in the assay buffer.

-

Add varying concentrations of ESI-09 or its analogs to the wells. Include a DMSO vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the exchange reaction by adding a mixture of cAMP and a high concentration of non-fluorescent GTP.

-

Immediately begin monitoring the decrease in fluorescence in a plate reader as the fluorescent GDP is displaced by non-fluorescent GTP.

-

Record fluorescence intensity over time.

-

The initial rate of the reaction is calculated from the linear phase of the fluorescence decay curve.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay with 8-NBD-cAMP

This assay directly measures the ability of ESI-09 to compete with a fluorescently labeled cAMP analog for binding to EPAC.

Materials:

-

Purified recombinant EPAC1 or EPAC2 protein

-

8-NBD-cAMP (N8-(2-[7-Nitro-2,1,3-benzoxadiazol-4-yl]aminoethyl)adenosine-3',5'-cyclic monophosphate)

-

cAMP

-

ESI-09 and its analogs dissolved in DMSO

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2)

-

96-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

In a 96-well plate, add a fixed concentration of EPAC protein and 8-NBD-cAMP in the assay buffer.

-

Add varying concentrations of ESI-09 or its analogs to the wells. Include a DMSO vehicle control and a positive control with a high concentration of unlabeled cAMP.

-

Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The displacement of 8-NBD-cAMP by the inhibitor will result in a decrease in fluorescence polarization.

-

Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to a competition binding curve to determine the IC50 value.

Conclusion

ESI-09 remains a cornerstone for the study of EPAC signaling. The structure-activity relationships delineated here provide a foundational understanding for the rational design of next-generation EPAC inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and visual aids included in this guide are intended to facilitate reproducible and rigorous investigation in the field of cAMP signaling and drug discovery. Further exploration of the chemical space around the ESI-09 scaffold holds significant promise for the development of novel therapeutics targeting EPAC-driven pathologies.

References

- 1. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Function of EPAC Inhibition by ESI-08: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange protein directly activated by cAMP (EPAC) has emerged as a critical mediator of cyclic AMP signaling, operating independently of the well-characterized protein kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby regulating a multitude of cellular processes.[1][2] The discovery of selective EPAC inhibitors has provided invaluable tools to dissect its physiological and pathological roles. This guide focuses on ESI-08, a potent and selective antagonist of both EPAC1 and EPAC2, providing an in-depth overview of its biological function, mechanism of action, and the experimental protocols used for its characterization.

This compound: A Pan-EPAC Antagonist

This compound is a small molecule inhibitor that selectively targets the cAMP-binding domain of EPAC proteins, preventing their activation.[3][4][5] This inhibitory action is specific, as this compound does not significantly affect the activity of PKA, the other major cAMP effector.

Quantitative Data on EPAC Inhibition

The inhibitory potency of this compound and its more potent analog, ESI-09, has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are key parameters to define their efficacy.

| Compound | Target | IC50 (μM) | Assay Condition |

| This compound | EPAC2 | 8.4 | in vitro GEF activity assay |

| ESI-09 | EPAC1 | 3.2 | in vitro GEF activity assay |

| ESI-09 | EPAC2 | 1.4 | in vitro GEF activity assay |

Core Signaling Pathway of EPAC Inhibition by this compound

The primary mechanism of this compound is the competitive inhibition of cAMP binding to EPAC, which in turn prevents the activation of the downstream effector Rap1. This blockade disrupts a cascade of cellular events normally triggered by EPAC activation.

Caption: this compound competitively inhibits cAMP binding to EPAC, preventing its activation and subsequent downstream signaling through Rap1.

Biological Functions Modulated by this compound

By inhibiting EPAC, this compound can modulate a variety of physiological and pathophysiological processes. Studies using this compound and its analog ESI-09 have illuminated the role of EPAC in several key cellular functions.

Insulin Secretion

EPAC2 is a crucial component of the signaling pathway that mediates glucose- and incretin-stimulated insulin secretion from pancreatic β-cells. Inhibition of EPAC by ESI-09 has been shown to attenuate this process, highlighting the therapeutic potential of targeting EPAC in metabolic disorders.

Caption: Inhibition of EPAC2 by this compound disrupts the signaling cascade that leads to insulin secretion in pancreatic β-cells.

Regulation of Akt Phosphorylation

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. EPAC activation has been shown to influence Akt phosphorylation, although the effects can be cell-type specific. In some contexts, EPAC activation leads to increased Akt phosphorylation. Inhibition of EPAC with ESI-09 has been demonstrated to reduce Akt phosphorylation at both Thr308 and Ser473, suggesting a role for EPAC in modulating this critical survival pathway.

Caption: this compound-mediated EPAC inhibition can lead to decreased phosphorylation of Akt, impacting cell survival and proliferation pathways.

Key Experimental Protocols

The characterization of this compound relies on a set of robust biochemical and cell-based assays. Below are detailed methodologies for three key experiments.

8-NBD-cAMP Competition Assay

This assay is used to determine the binding affinity of a compound to the cAMP-binding domain of EPAC by measuring the displacement of a fluorescent cAMP analog, 8-NBD-cAMP.

Workflow:

Caption: Workflow for the 8-NBD-cAMP competition assay to measure compound binding to EPAC.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Prepare a 50 nM solution of purified full-length EPAC2 in assay buffer.

-

Prepare a 60 nM solution of 8-NBD-cAMP in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 100 µL of the EPAC2 solution to each well.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the 8-NBD-cAMP solution to all wells.

-

Incubate for 4 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to 470 nm and 540 nm, respectively.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This fluorescence-based assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The assay monitors the change in fluorescence of a GDP analog (e.g., MANT-GDP or BODIPY-GDP) upon its dissociation from Rap1.

Workflow:

Caption: Workflow for the in vitro GEF activity assay to assess EPAC catalytic function.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

Prepare Rap1 loaded with MANT-GDP as previously described.

-

Prepare solutions of purified EPAC1 or EPAC2, this compound, and cAMP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, mix 200 nM Rap1-MANT-GDP with 200 nM EPAC protein.

-

Add varying concentrations of this compound.

-

Add 20 µM cAMP to stimulate EPAC activity.

-

Initiate the exchange reaction by adding a 100-fold molar excess of unlabeled GDP (20 µM).

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 440 nm for MANT-GDP).

-

Calculate the initial rate of nucleotide exchange for each condition.

-

Determine the percentage of inhibition of the GEF activity by this compound and calculate the IC50 value.

-

Rap1 Activation Pull-Down Assay

This cell-based assay measures the amount of active, GTP-bound Rap1 in cell lysates. A GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS is used to specifically pull down active Rap1.

Workflow:

Caption: Workflow for the Rap1 activation pull-down assay to measure active Rap1 in cells.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 80-90% confluency.

-

Pre-treat cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate cells with an EPAC activator (e.g., 100 µM 8-pCPT-2'-O-Me-cAMP) for 10-30 minutes.

-

Wash cells with ice-cold PBS and lyse in a buffer containing protease inhibitors.

-

-

Pull-Down of Active Rap1:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with GST-RalGDS-RBD coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody specific for Rap1.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Quantify the band intensity to determine the relative amount of active Rap1. A sample of the total cell lysate should also be run to determine the total Rap1 levels.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of EPAC proteins. Its ability to selectively inhibit both EPAC1 and EPAC2 without affecting PKA provides a clear window into EPAC-specific signaling. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other potential EPAC inhibitors. Further research utilizing these methods will continue to unravel the complex and diverse functions of EPAC signaling in health and disease, potentially leading to the development of novel therapeutic strategies for a range of conditions, including metabolic disorders, cancer, and inflammatory diseases.

References

- 1. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 3. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

ESI-09: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ESI-09, a potent and specific non-cyclic nucleotide inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). We delve into the discovery of ESI-09 through high-throughput screening, its mechanism of action as a competitive inhibitor of cAMP binding to EPAC1 and EPAC2, and a detailed exposition of its chemical synthesis. This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and biological evaluation, and provides visual representations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Mechanism of Action

ESI-09, with the chemical name 3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile, was identified from a high-throughput screening (HTS) of a 14,400 compound library.[1] The screening assay was designed to identify small molecules that could compete with the fluorescent cAMP analog 8-NBD-cAMP for binding to EPAC2.[2] ESI-09 emerged as a promising hit, demonstrating the ability to reduce both EPAC1 and EPAC2 guanine nucleotide exchange factor (GEF) activity to basal levels.[1]

Subsequent studies have elucidated that ESI-09 acts as a competitive inhibitor, directly vying with cAMP for the binding pocket of both EPAC1 and EPAC2.[2][3] This competitive inhibition prevents the conformational change in EPAC proteins that is necessary for the activation of their downstream effector, the small GTPase Rap1. ESI-09 has shown selectivity for EPAC proteins over Protein Kinase A (PKA), another primary cAMP effector, making it a valuable tool for dissecting the specific roles of the EPAC signaling pathway.

Quantitative Biological Data

The inhibitory potency of ESI-09 and its analogs has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are critical metrics for understanding its efficacy.

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| ESI-09 | EPAC1 | 3.2 ± 0.4 | In the presence of 25 µM cAMP | |

| ESI-09 | EPAC2 | 1.4 ± 0.1 | In the presence of 25 µM cAMP | |

| ESI-09 | EPAC1 | 10.8 | In the presence of 20 µM cAMP | |

| ESI-09 | EPAC2 | 4.4 | In the presence of 20 µM cAMP |

Chemical Synthesis

An efficient, three-step synthesis of ESI-09 has been developed, starting from inexpensive and commercially available materials, with a total yield of approximately 53%.

Synthesis of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester (Intermediate 1)

The synthesis begins with the formation of the isoxazole ring.

-

Reaction: Pinacolone is reacted with diethyl oxalate in the presence of a base like sodium hydride (NaH) to form a β-diketone intermediate. This intermediate is then treated with hydroxylamine hydrochloride to yield the 5-tert-butylisoxazole-3-carboxylic acid ethyl ester.

One-pot Synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile (Intermediate 2)

A modified one-pot protocol is used to generate the key cyanomethyl ketone intermediate.

-

Reaction: The 5-tert-butylisoxazole-3-carboxylic acid ethyl ester is reacted with acetonitrile in the presence of methyllithium (MeLi) at low temperatures. The reaction is then quenched with acetic acid to yield the crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile, which is used in the next step without further purification due to its instability on silica gel.

Synthesis of ESI-09

The final step involves a coupling reaction.

-

Reaction: An aryldiazonium salt is prepared from 3-chloroaniline using sodium nitrite and hydrochloric acid at 0°C. This is then directly coupled with the crude cyanomethyl ketone intermediate in the presence of sodium acetate to afford the final product, ESI-09.

Experimental Protocols

Chemical Synthesis of ESI-09

Step 1: One-pot synthesis of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester

-

To a solution of pinacolone (5.0 g, 50.0 mmol) in 100 mL of THF at 0°C, add NaH (60% dispersion in mineral oil, 2.2 g, 55.0 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Cool the mixture to 0°C and add diethyl oxalate (7.3 g, 50.0 mmol).

-

Stir the resulting mixture at room temperature overnight.

-

To the solution, add hydroxylamine hydrochloride (3.8 g, 55.0 mmol) dissolved in 100 mL of ethanol dropwise.

-

Heat the mixture at reflux for 16 hours.

-

Filter the sodium chloride precipitate and concentrate the filtrate under reduced pressure.

Step 2: One-pot synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile

-

Under a nitrogen atmosphere, dissolve acetonitrile (0.41 g, 10.0 mmol) in 5 mL of anhydrous THF and cool to -78°C.

-

Add 1.6 M methyllithium in diethyl ether (3.1 mL, 5.0 mmol) and stir at -78°C for 30 minutes.

-

Add a solution of 5-tert-butylisoxazole-3-carboxylic acid ethyl ester (0.5 g, 2.5 mmol) in 5 mL of THF dropwise.

-

Stir the solution at -78°C for 1 hour.

-

Quench the reaction with acetic acid (0.3 g, 5.0 mmol). The crude product is used directly in the next step.

Step 3: Synthesis of 3-(5-tert-Butylisoxazol-3-yl)-2-[(3-chlorophenyl)-hydrazono]-3-oxo-propionitrile (ESI-09)

-

To a solution of 3-chloroaniline (30 mg, 0.24 mmol) in 1 mL of H₂O cooled to -5°C, add 0.24 mL of 1 N HCl (aq.).

-

To this acidic aniline solution, add a 1 mL solution of sodium nitrite (16 mg, 0.24 mmol) in H₂O dropwise to generate the aryldiazonium salt solution.

-

To the aryldiazonium salt solution, add sodium acetate (33 mg, 0.4 mmol).

-

Finally, add a 1 mL solution of crude 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile (38 mg, 0.2 mmol) in ethanol.

-

The desired product, ESI-09, will precipitate and can be collected.

EPAC Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the rate of GDP release from Rap1, which is catalyzed by the GEF activity of EPAC.

-

Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto Rap1. Upon EPAC-mediated exchange for unlabeled GTP, the fluorescence of the probe changes, allowing for real-time monitoring of the exchange reaction.

-

Procedure: a. Incubate purified Rap1b (1-167) with BODIPY-GDP. b. In a 96-well plate, combine the Rap1b-BODIPY-GDP complex with purified EPAC1 or EPAC2. c. Initiate the reaction by adding a mixture of cAMP and varying concentrations of ESI-09. d. Monitor the change in fluorescence over time using a fluorescence plate reader. e. Calculate the initial rates of GDP release and determine the IC50 value of ESI-09.

EPAC-Mediated Akt Phosphorylation Assay

-

Culture pancreatic cancer cells (e.g., AsPC-1) in appropriate media.

-

Serum-starve the cells to reduce basal Akt phosphorylation.

-

Pre-treat the cells with varying concentrations of ESI-09 for a specified time.

-

Stimulate the cells with an EPAC-specific cAMP analog, such as 007-AM (10 µM).

-

Lyse the cells and collect the protein extracts.

-

Perform Western blot analysis using antibodies specific for phosphorylated Akt (at Thr308 and Ser473) and total Akt.

-

Quantify the band intensities to determine the effect of ESI-09 on Akt phosphorylation.

EPAC-Mediated Insulin Secretion Assay

-

Plate insulin-secreting cells (e.g., INS-1) in 96-well plates.

-

After overnight incubation, replace the medium with Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.9 mM) and incubate for 2 hours.

-

Treat the cells with varying concentrations of ESI-09 or a vehicle control in fresh KRB containing high glucose (e.g., 11.8 mM) for 10 minutes.

-

Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 30 minutes.

-

Collect the supernatant and quantify the amount of secreted insulin using an ELISA kit.

Visualizations

Signaling Pathways

References

- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ESI-08 and Other EPAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exchange proteins directly activated by cAMP (EPAC) have emerged as critical mediators of cyclic AMP signaling, operating independently of the canonical Protein Kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, are involved in a myriad of physiological and pathological processes, making them attractive therapeutic targets. This guide provides a comprehensive technical overview of ESI-08, a notable EPAC inhibitor, and compares its activity with other well-characterized EPAC inhibitors. We present quantitative data on inhibitor potency and selectivity, detailed experimental methodologies for their characterization, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this field.

Introduction to EPAC Signaling

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular functions. While its effects have traditionally been attributed to the activation of PKA, the discovery of EPACs unveiled a parallel signaling axis. EPACs function as guanine nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[1] Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins.[1] Activated Rap-GTP then engages with various downstream effectors to modulate processes such as cell adhesion, secretion, gene expression, and cell proliferation.[2][3][4]

The two main isoforms, EPAC1 and EPAC2, exhibit distinct tissue distribution and biological roles. EPAC1 is ubiquitously expressed, whereas EPAC2 expression is more restricted, primarily to the brain, pancreas, and adrenal glands. This differential expression underscores the importance of developing isoform-selective inhibitors to dissect their specific functions and for targeted therapeutic intervention.

Overview of EPAC Inhibitors

The development of small molecule inhibitors targeting EPAC has been instrumental in elucidating its physiological roles and validating it as a drug target. These inhibitors vary in their selectivity for EPAC1 and EPAC2, as well as their mechanism of action. This section provides a comparative overview of this compound and other prominent EPAC inhibitors.

Quantitative Comparison of EPAC Inhibitors

The inhibitory potency of various compounds against EPAC1 and EPAC2 is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, as determined in biochemical or cell-based assays.

| Inhibitor | Target(s) | IC50 / EC50 (µM) | Mechanism of Action | Selectivity |

| This compound | EPAC1 & EPAC2 | 8.4 (EPAC2) | Antagonist | Pan-EPAC |

| ESI-09 | EPAC1 & EPAC2 | 3.2 (EPAC1), 1.4 (EPAC2) | Competitive | Pan-EPAC |

| ESI-05 | EPAC2 | 0.4 - 0.43 | Antagonist | EPAC2 selective |

| CE3F4 | EPAC1 > EPAC2 | 10.7 (EPAC1), 23 (EPAC1, induced by 007), 66 (EPAC2) | Uncompetitive | EPAC1 preferential |

| (R)-CE3F4 | EPAC1 >> EPAC2 | 4.2 - 5.8 (EPAC1), 44 (EPAC2) | Uncompetitive | ~10-fold for EPAC1 |

| (S)-CE3F4 | EPAC1 | 56 | Uncompetitive | Less active enantiomer |

| HJC0197 | EPAC1 & EPAC2 | 5.9 (EPAC2) | Antagonist | Pan-EPAC |

| AM-001 | EPAC1 | EC50 = 47.8 (Sp-8-CPT-induced) | Allosteric, Non-competitive | EPAC1 selective |

Note: IC50 and EC50 values can vary depending on the specific assay conditions, such as the concentration of cAMP or the specific EPAC construct used.

Detailed Experimental Protocols

The characterization of EPAC inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the characterization of this compound and other EPAC inhibitors.

Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay is a cornerstone for measuring the catalytic activity of EPAC and the potency of its inhibitors.

Principle: The assay monitors the EPAC-catalyzed exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) bound to Rap1 for unlabeled GTP. When the fluorescent GDP is bound to Rap1, its fluorescence is enhanced. Upon exchange with unlabeled GTP, the fluorescent GDP is released into the aqueous environment, causing a decrease in fluorescence intensity. The rate of this fluorescence decay is directly proportional to the GEF activity of EPAC.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically contains 20-50 mM Tris-HCl (pH 7.5), 50-150 mM NaCl, 5 mM MgCl2, and 1 mM DTT.

-

Rap1 Protein: Purified recombinant Rap1b is pre-loaded with the fluorescent GDP analog by incubation in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl2 to lock the nucleotide in place. Unbound nucleotide is removed by size-exclusion chromatography.

-

EPAC Protein: Purified recombinant full-length or truncated EPAC1 or EPAC2.

-

Inhibitors: A serial dilution of the test inhibitor (e.g., this compound) is prepared in DMSO.

-

Activator: A fixed concentration of cAMP is used to activate EPAC.

-

GTP: A high concentration of unlabeled GTP is used to drive the exchange reaction.

-

-

Assay Procedure (96- or 384-well plate format):

-

To each well, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the EPAC protein.

-

Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Add the cAMP activator to each well.

-

Initiate the exchange reaction by adding a mixture of the fluorescently labeled Rap1-GDP and unlabeled GTP.

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the linear phase of the fluorescence decay curve for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Förster Resonance Energy Transfer (FRET)-based cAMP Binding Assay

This assay is used to measure the binding of cAMP or the competition of inhibitors with cAMP for the EPAC binding site.

Principle: An EPAC-based FRET sensor is utilized, where EPAC is flanked by a FRET donor (e.g., mTurquoise2delta) and acceptor (e.g., cp173Venus-Venus) fluorophore. In the absence of cAMP, EPAC is in a "closed" conformation, bringing the donor and acceptor into close proximity, resulting in high FRET. Upon cAMP binding, EPAC undergoes a conformational change to an "open" state, increasing the distance between the FRET pair and causing a decrease in FRET. Inhibitors that compete with cAMP for binding will prevent this conformational change, thus maintaining a high FRET signal.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media.

-

Cells are transfected with a plasmid encoding the EPAC-based FRET biosensor (e.g., H188). Stably expressing cell lines can also be used.

-

-

Assay Procedure (Live-cell imaging or plate reader format):

-

Transfected cells are plated in a multi-well plate suitable for fluorescence measurements.

-

Cells are pre-incubated with various concentrations of the test inhibitor.

-

A cAMP-elevating agent (e.g., forskolin) or a cell-permeable cAMP analog is added to stimulate the cells.

-

The FRET signal is monitored over time by measuring the fluorescence emission of both the donor and acceptor fluorophores upon excitation of the donor.

-

-

Data Analysis:

-

The FRET ratio (acceptor emission / donor emission) is calculated for each time point and condition.

-

The change in FRET ratio upon stimulation is determined.

-

The inhibitory effect of the compound is quantified by its ability to prevent the decrease in the FRET ratio.

-

IC50 values are determined by plotting the FRET response against the inhibitor concentration.

-

Mechanisms of Action and Signaling Pathway Interruption

EPAC inhibitors can be classified based on their mechanism of action, which dictates how they interfere with the EPAC signaling cascade.

-

Competitive Inhibitors: These compounds, such as ESI-09, directly compete with cAMP for binding to the cyclic nucleotide-binding (CNB) domain of EPAC. By occupying this site, they prevent the conformational change required for EPAC activation.

-

Uncompetitive Inhibitors: CE3F4 and its enantiomers are examples of uncompetitive inhibitors. They bind preferentially to the cAMP-activated EPAC-Rap1 complex, thereby stabilizing a non-productive ternary complex and preventing the release of GDP.

-

Allosteric Inhibitors: AM-001 is a non-competitive, allosteric inhibitor that binds to a site on EPAC1 distinct from the cAMP-binding pocket. This binding event prevents the activation of EPAC1 even in the presence of cAMP.

Conclusion and Future Directions

The development of a diverse arsenal of EPAC inhibitors, including pan-inhibitors like this compound and isoform-selective compounds like (R)-CE3F4 and ESI-05, has been pivotal in advancing our understanding of cAMP signaling. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel EPAC-targeted compounds. Future research will likely focus on improving the isoform selectivity and pharmacokinetic properties of these inhibitors to enhance their utility as both research tools and potential therapeutics for a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions. The detailed methodologies presented herein should aid researchers in the rigorous evaluation of the next generation of EPAC modulators.

References

- 1. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

ESI-08 as a Chemical Probe for EPAC Proteins: A Technical Guide

Introduction

Exchange proteins directly activated by cAMP (EPAC), also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs), are crucial intracellular receptors for the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Alongside Protein Kinase A (PKA), EPAC proteins mediate the vast physiological effects of cAMP.[1] There are two main isoforms, EPAC1 and EPAC2, which consist of a regulatory cAMP-binding domain (CBD) and a catalytic region that functions as a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[1][3] Upon cAMP binding, a conformational change activates the GEF domain, leading to the activation of Rap proteins and downstream signaling cascades involved in processes like cell adhesion, insulin secretion, and cardiac function.

The development of specific pharmacological probes to modulate EPAC activity independently of PKA is essential for dissecting its precise biological roles and validating it as a therapeutic target. This guide focuses on ESI-08, one of the first-identified small-molecule inhibitors of EPAC, detailing its mechanism, properties, and the experimental protocols used for its characterization.

This compound: A Pan-EPAC Antagonist

This compound was identified through high-throughput screening as a non-cyclic nucleotide antagonist of EPAC proteins. It serves as a valuable tool for investigating EPAC-dependent cellular processes.

Mechanism of Action this compound functions as a competitive antagonist, competing with cAMP for binding to the cyclic nucleotide-binding domain of EPAC proteins. By occupying this site, this compound prevents the cAMP-induced conformational change necessary for GEF activity, thereby locking EPAC in its inactive state and inhibiting the activation of its downstream target, Rap1.

Potency and Selectivity this compound is a potent inhibitor of both EPAC1 and EPAC2, with a reported IC50 of 8.4 μM for both isoforms. A key feature of this compound is its selectivity for EPAC over the other major cAMP effector, PKA. Studies have shown that at concentrations effective for EPAC inhibition (e.g., 25 μM), this compound does not significantly alter the cAMP-induced activation of PKA holoenzymes. This selectivity allows for the specific interrogation of EPAC-mediated signaling pathways.

Limitations and Considerations Despite its utility, some studies have raised concerns about the mode of action of this compound and its close analog, ESI-09. At high concentrations (typically above 25-50 μM), these compounds have been reported to exhibit non-specific effects, potentially linked to poor aqueous solubility or protein denaturation. Therefore, it is critical for researchers to use this compound at the lowest effective concentrations and to include appropriate controls to validate the specificity of its effects in any given experimental system.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound and its widely studied analog, ESI-09.

Table 1: In Vitro Potency of this compound and Related EPAC Inhibitors

| Compound | Target | Assay Type | IC50 Value (μM) | Reference(s) |

| This compound | EPAC1 / EPAC2 | GEF Activity | 8.4 | |

| ESI-09 | EPAC1 | GEF Activity | 3.2 | |

| ESI-09 | EPAC2 | GEF Activity | 1.4 | |

| ESI-09 | EPAC2 | Competitive Binding | 10.0 |

Table 2: Selectivity Profile of ESI Inhibitors

| Compound | Target | Effect | Concentration Tested | Reference(s) |

| This compound | PKA (Type I & II) | No significant inhibition | 25 μM | |

| ESI-09 | PKA (Type Iα & IIβ) | No significant inhibition | 25 μM | |

| ESI-09 | PKA (Type II) | ~20% inhibition | 100 μM |

Signaling Pathway and Experimental Workflow

To understand the role of this compound, it is crucial to visualize its place in the EPAC signaling cascade and the typical workflow for its characterization.

References

- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

ESI-08: A Technical Guide to a Selective EPAC Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of ESI-08, a potent and selective antagonist of Exchange Proteins Directly Activated by cAMP (EPAC). This compound serves as a critical tool for investigating the nuanced roles of EPAC signaling in a variety of cellular processes, distinct from the well-established Protein Kinase A (PKA) pathway. This document details the compound's chemical properties, mechanism of action, and key experimental data. Furthermore, it outlines detailed protocols for relevant assays and visualizes the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in pharmacology and drug discovery.

Core Characteristics of this compound

This compound is a small molecule inhibitor that selectively targets both isoforms of the Exchange Protein directly Activated by cAMP, EPAC1 and EPAC2.[1][2] It has been instrumental in delineating the specific downstream effects of EPAC activation in a multitude of cellular contexts.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃N₃OS | [2] |

| Molecular Weight | 353.48 g/mol | [2] |

| CAS Number | 301177-43-5 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) |

Mechanism of Action

This compound functions as a potent and selective antagonist of both EPAC1 and EPAC2, with a reported half-maximal inhibitory concentration (IC₅₀) of 8.4 μM. Its selectivity is a key feature, as it effectively blocks the activation of EPAC by cyclic adenosine monophosphate (cAMP) without significantly inhibiting the activity of Protein Kinase A (PKA), another primary effector of cAMP signaling. This specificity allows for the precise dissection of EPAC-mediated signaling pathways.

The primary molecular function of EPAC proteins is to act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP, EPAC undergoes a conformational change that activates its GEF domain, facilitating the exchange of GDP for GTP on Rap1, thereby activating it. This compound prevents this initial activation step by competing with cAMP for binding to EPAC.

Caption: Mechanism of this compound action on EPAC.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and interpretation.

| Parameter | Value | Target | Assay Condition | Reference |

| IC₅₀ | 8.4 μM | EPAC1 & EPAC2 | in vitro GEF activity assay | |

| Selectivity | No significant inhibition of PKA | PKA | in vitro kinase assay |

Signaling Pathways

This compound, by inhibiting EPAC, modulates a complex network of downstream signaling events. The primary consequence of EPAC inhibition is the prevention of Rap1 activation. Activated Rap1 can, in turn, influence several other signaling cascades.

Caption: Simplified EPAC downstream signaling cascade.

Downstream signaling pathways affected by EPAC activation and consequently inhibited by this compound include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: EPAC can activate PLC, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP₃), which in turn activate PKC.

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: EPAC activation has been shown to lead to the activation of the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.

-

Extracellular signal-regulated kinase (ERK) Pathway: EPAC can also modulate the activity of the ERK/MAPK pathway, impacting processes such as cell growth and differentiation.

Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound.

EPAC Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of EPAC to catalyze the exchange of GDP for a fluorescent GTP analog on Rap1.

Materials:

-

Recombinant human EPAC1 or EPAC2 protein

-

Recombinant human Rap1b protein

-

This compound (dissolved in DMSO)

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, Rap1b protein, and the desired concentration of this compound or vehicle (DMSO).

-

Incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of EPAC protein and BODIPY-FL-GTP.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

-

The initial rate of the reaction is proportional to the GEF activity of EPAC.

-

Calculate the percent inhibition of this compound at various concentrations to determine the IC₅₀ value.

Caption: Workflow for the EPAC GEF activity assay.

PKA Activity Assay

This assay is crucial to confirm the selectivity of this compound and ensure it does not inhibit PKA.

Materials:

-

Recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PKA catalytic subunit, PKA substrate peptide, and the desired concentration of this compound or a known PKA inhibitor (e.g., H-89) as a positive control.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 15 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Compare the activity in the presence of this compound to the vehicle control and the positive control inhibitor.

Cell-Based Rap1 Activation Assay

This assay determines the effect of this compound on EPAC-mediated Rap1 activation in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, PC-12)

-

This compound (dissolved in DMSO)

-

EPAC-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Rap1 activation assay kit (containing Rap1-GTP pull-down beads)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Rap1 antibody

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an EPAC-specific cAMP analog for a short period (e.g., 5-10 minutes) to activate EPAC.

-

Lyse the cells in a lysis buffer containing protease inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with Rap1-GTP pull-down beads to specifically isolate activated Rap1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze the levels of activated Rap1 by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

-

A portion of the total cell lysate should also be analyzed to determine the total Rap1 levels.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of EPAC-mediated signaling. Its selectivity over PKA allows for the unambiguous attribution of observed cellular effects to the EPAC/Rap1 axis. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research and drug development, ultimately contributing to a deeper understanding of the physiological and pathological roles of EPAC signaling.

References

Methodological & Application

Application Notes and Protocols: ESI-09 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-09 is a small molecule inhibitor of the Exchange protein directly activated by cAMP (Epac).[1] Epac proteins, including Epac1 and Epac2, are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2] Upon binding of the second messenger cyclic AMP (cAMP), Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins and initiating downstream signaling cascades involved in processes such as cell adhesion, proliferation, and insulin secretion.[2][3] ESI-09 acts as a competitive inhibitor of cAMP binding to Epac, thereby preventing its activation.[4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of ESI-09.

Quantitative Data Summary

The inhibitory potency of ESI-09 against Epac1 and Epac2 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that the apparent IC50 value for a competitive inhibitor like ESI-09 is dependent on the concentration of the competing ligand (cAMP).

| Target | Assay Type | cAMP Concentration | IC50 (µM) | Reference |

| Epac1 | Cell-free GEF Activity | 25 µM | 3.2 | |

| Epac2 | Cell-free GEF Activity | 25 µM | 1.4 | |

| Epac1 | Cell-free GEF Activity | 20 µM | 10.8 | |

| Epac2 | Cell-free GEF Activity | 20 µM | 4.4 | |

| Epac2 | 8-NBD-cAMP Competition | N/A | 10 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Epac signaling pathway and the experimental workflow for an in vitro ESI-09 inhibition assay.

References

- 1. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. A fluorescence-based high-throughput assay for the discovery of exchange protein directly activated by cyclic AMP (EPAC) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Rap1 Activation Using ESI-09

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing ESI-09, a potent and specific inhibitor of Exchange Protein Directly Activated by cAMP (Epac), to investigate the activation of the small GTPase Rap1. Rap1, a member of the Ras superfamily, is a critical regulator of numerous cellular processes, including cell adhesion, proliferation, and differentiation.[1] Epac proteins (Epac1 and Epac2) function as guanine nucleotide exchange factors (GEFs) for Rap1, activating it in response to elevated intracellular cyclic AMP (cAMP) levels.[1][2] ESI-09 offers a powerful pharmacological tool to dissect the role of the Epac-Rap1 signaling axis in various physiological and pathological contexts.

ESI-09 is a non-cyclic nucleotide antagonist of Epac proteins, effectively blocking Epac-mediated Rap1 activation.[3] This document outlines detailed protocols for assessing Rap1 activation and downstream cellular functions, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

ESI-09 acts as a competitive inhibitor of cAMP binding to Epac1 and Epac2, thereby preventing the conformational change required for their GEF activity towards Rap1.[4] This selectivity allows for the specific interrogation of Epac-dependent Rap1 signaling pathways, distinct from those activated by other GEFs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ESI-09 and its effects on Rap1-mediated cellular processes.

Table 1: Inhibitory Potency of ESI-09 on Epac Proteins

| Target | IC50 (µM) | Assay Condition | Reference |

| Epac1 | 3.2 | in vitro GEF activity assay | |

| Epac2 | 1.4 | in vitro GEF activity assay |

Table 2: Effect of ESI-09 on Epac-Mediated Cellular Functions

| Cellular Process | Cell Line | ESI-09 Concentration (µM) | Observed Effect | Reference |

| Rap1 Activation | HEK293 cells overexpressing Epac1/2 | 1, 5, 10 | Dose-dependent inhibition of forskolin-induced Rap1-GTP levels | |

| Cell Adhesion | AsPC-1 and PANC-1 pancreatic cancer cells | 1, 5, 10 | Dose-dependent decrease in 007-AM-induced cell adhesion on collagen I | |

| Akt Phosphorylation | AsPC-1 pancreatic cancer cells | 1, 5, 10 | Dose-dependent inhibition of 007-AM-stimulated Akt phosphorylation | |

| Insulin Secretion | INS-1 pancreatic β-cells | 1, 5, 10 | Dose-dependent inhibition of 007-AM-induced insulin secretion |

Signaling Pathway

The Epac-Rap1 signaling pathway is initiated by an increase in intracellular cAMP, which can be triggered by the activation of G-protein coupled receptors (GPCRs) coupled to adenylyl cyclase.

Experimental Protocols

Rap1 Activation Pull-Down Assay

This assay measures the amount of active, GTP-bound Rap1 in cell lysates.

Experimental Workflow:

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with desired concentrations of ESI-09 for a specified time, followed by stimulation with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP or forskolin) if required.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors).

-

Scrape cells and transfer lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Rap1 Pull-Down:

-

Normalize total protein concentration of the supernatants.

-

To 500 µg - 1 mg of protein lysate, add 20-30 µL of a 50% slurry of RalGDS-RBD (Rap1 Binding Domain) agarose beads.

-

Incubate at 4°C for 1 hour with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer (lysis buffer without detergents).

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

-

Western Blot Analysis:

-

Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Quantification: Densitometry analysis of the bands corresponding to active Rap1 can be performed using image analysis software. Normalize the active Rap1 signal to the total Rap1 signal from the input lysate.

Western Blotting for Total Rap1

This protocol is used to determine the total amount of Rap1 protein in cell lysates, which is essential for normalizing the results of the pull-down assay.

Protocol:

-

Sample Preparation: Use a small aliquot of the cell lysate prepared for the pull-down assay (before incubation with beads).

-

SDS-PAGE and Transfer:

-

Mix the lysate with 4x SDS-PAGE sample buffer and boil for 5 minutes.

-

Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer as described above.

-

-

Immunoblotting:

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with the primary anti-Rap1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification: Detect the signal and quantify the band intensity as described for the pull-down assay.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of ESI-09 on cell migration.

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.

-

Wound Creation:

-

Once confluent, create a linear scratch in the monolayer using a sterile p200 pipette tip.

-

Gently wash the wells twice with PBS to remove detached cells.

-

-

Treatment:

-

Replace the PBS with fresh culture medium containing the desired concentrations of ESI-09.

-

If studying chemoattractant-induced migration, a specific agonist can be added to the medium.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the wound at defined positions (mark the plate for consistency). This is the 0-hour time point.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition and time point using the formula: % Wound Closure = [ (Wound Area at T=0) - (Wound Area at T=x) ] / (Wound Area at T=0) * 100

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Rap1 Pull-Down Assay | ||

| No or weak signal for active Rap1 | Inefficient cell lysis | Ensure complete lysis by using fresh lysis buffer and appropriate incubation times. |

| Low level of Rap1 activation | Use a positive control (e.g., GTPγS-loaded lysate) to confirm assay functionality. Optimize agonist concentration and stimulation time. | |

| Degraded RalGDS-RBD beads | Store beads properly and avoid repeated freeze-thaw cycles. | |

| Western Blotting | ||

| High background | Insufficient blocking or washing | Increase blocking time and/or the number of wash steps. Use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |

| Cell Migration Assay | ||

| Inconsistent wound width | Inconsistent pressure or angle during scratching | Practice creating uniform scratches. Use a wound-making tool for consistency. |

| Cell death | Assess cell viability with the tested concentrations of ESI-09 using a cytotoxicity assay (e.g., MTT or LDH assay). |

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the role of the Epac-Rap1 signaling pathway using the specific inhibitor ESI-09. By carefully following these methodologies, researchers can gain valuable insights into the molecular mechanisms governing Rap1 activation and its impact on a wide range of cellular functions, ultimately contributing to advancements in basic research and drug development.

References

ESI-09: A Tool for Investigating Cancer Cell Migration

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-09 is a small molecule inhibitor of the Exchange Proteins Directly Activated by cAMP (EPAC), specifically targeting both EPAC1 and EPAC2 isoforms. It functions as a competitive antagonist to cyclic AMP (cAMP), thereby blocking the activation of downstream signaling pathways. In the context of cancer biology, the EPAC signaling cascade has been implicated in various cellular processes, including proliferation, survival, and crucially, cell migration and invasion. These application notes provide a comprehensive overview of the use of ESI-09 in studying cancer cell migration, complete with detailed experimental protocols and data presentation.

Mechanism of Action

ESI-09 competitively binds to the cAMP-binding domain of EPAC proteins, preventing the conformational change required for their activation. This inhibition blocks the guanine nucleotide exchange factor (GEF) activity of EPAC, which in turn prevents the activation of the small GTPases Rap1 and Rap2. The downstream consequences of this inhibition include the modulation of cell adhesion, and suppression of signaling pathways such as the Akt pathway, which are critical for cell migration and invasion.

Figure 1: ESI-09 Signaling Pathway Inhibition.

Applications in Cancer Cell Migration Studies

ESI-09 has been effectively utilized to probe the role of EPAC signaling in the migration and invasion of various cancer cell types, most notably in pancreatic cancer.

Data Summary

The inhibitory effect of ESI-09 on the migration and invasion of pancreatic ductal adenocarcinoma (PDA) cells has been demonstrated through various in vitro assays. The following tables summarize the quantitative findings from studies on AsPC-1 and PANC-1 pancreatic cancer cell lines.

Table 1: Effect of ESI-09 on Transwell Migration of Pancreatic Cancer Cells

| Cell Line | ESI-09 Concentration (µM) | Mean Number of Migrated Cells (per field) | Percentage Inhibition (%) |

| AsPC-1 | 0 (Vehicle) | 150 | 0 |

| 5 | 80 | 46.7 | |

| 10 | 45 | 70.0 | |

| PANC-1 | 0 (Vehicle) | 120 | 0 |

| 5 | 70 | 41.7 | |

| 10 | 35 | 70.8 |

Data are approximated from graphical representations in published literature and are intended for comparative purposes.

Table 2: Effect of ESI-09 on Wound Healing in Pancreatic Cancer Cells

| Cell Line | ESI-09 Concentration (µM) | Wound Closure at 22 hours (%) |

| AsPC-1 | 0 (Vehicle) | ~85 |

| 10 | ~30 | |

| PANC-1 | 0 (Vehicle) | ~70 |

| 10 | ~25 |

Data are approximated from graphical representations in published literature and are intended for comparative purposes.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the impact of ESI-09 on cancer cell migration.

Protocol 1: Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Figure 2: Wound Healing Assay Workflow.

Materials:

-

Cancer cell lines (e.g., AsPC-1, PANC-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

ESI-09 stock solution (in DMSO)

-

12-well or 6-well plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Seed cells in a 12-well plate at a density that will form a 95-100% confluent monolayer within 24-48 hours.

-

Once confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.

-

Gently wash the wells twice with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing the desired concentration of ESI-09 (e.g., 10 µM) or vehicle control (DMSO at the same final concentration).

-

Capture images of the wound at 0 hours using an inverted microscope at 4x or 10x magnification. Mark the location of the image to ensure the same field is captured at later time points.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

After 22 hours, capture images of the same wound area.

-

Measure the width of the wound at multiple points for both the 0-hour and 22-hour images.

-

Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100

Protocol 2: Transwell Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.

Figure 3: Transwell Migration Assay Workflow.

Materials:

-

Cancer cell lines (e.g., AsPC-1, PANC-1)

-

Complete culture medium and serum-free medium

-

ESI-09 stock solution (in DMSO)

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Chemoattractant (e.g., FBS)

-

Methanol (for fixing)

-

Crystal violet stain

-

Cotton swabs

-

Inverted microscope

Procedure:

-

Pre-treat cells with the desired concentrations of ESI-09 (e.g., 5 µM, 10 µM) or vehicle control for 24 hours in a culture flask.

-

In a 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant) with the corresponding ESI-09 concentration to the bottom chamber.

-

Harvest the pre-treated cells and resuspend them in serum-free medium containing 0.25% BSA and the respective ESI-09 concentration.

-

Add 2 x 10⁵ cells in 200 µL of the serum-free medium to the top chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 20 hours.

-

After incubation, carefully remove the medium from the top chamber and use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the fixed cells with crystal violet for 15 minutes.

-

Gently wash the insert with water to remove excess stain.

-

Allow the insert to air dry.

-

Count the number of migrated cells in at least four different fields of view using an inverted microscope.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of ESI-09 on the phosphorylation of Akt, a key downstream effector of EPAC signaling.

Materials:

-

Cancer cell lines (e.g., AsPC-1)

-

Serum-free medium

-

EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, "007-AM")

-

ESI-09 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed AsPC-1 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of ESI-09 (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 15-30 minutes. Include a non-stimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.

Conclusion

ESI-09 serves as a valuable pharmacological tool for elucidating the role of the EPAC signaling pathway in cancer cell migration and invasion. The protocols outlined above provide a framework for researchers to quantitatively assess the inhibitory effects of ESI-09 on these critical cellular processes. By utilizing these methods, scientists can further investigate the potential of targeting the EPAC pathway for the development of novel anti-metastatic therapies.

Application Notes and Protocols: ESI-09 in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-09 is a non-cyclic nucleotide antagonist of the Exchange protein directly activated by cAMP (EPAC). It acts as a competitive inhibitor of both EPAC1 and EPAC2 isoforms, thereby blocking downstream signaling pathways.[1][2] The second messenger cAMP is crucial in numerous physiological processes within the cardiovascular system, and its effects are mediated through both Protein Kinase A (PKA) and EPAC.[1][3] Dysregulation of EPAC signaling has been implicated in the pathophysiology of several cardiovascular diseases, including cardiac hypertrophy, myocardial infarction, and cardiac fibrosis. These notes provide an overview of ESI-09's application in relevant cardiovascular disease models and detailed protocols for its use.

Mechanism of Action

ESI-09 competitively binds to the cAMP-binding domain of EPAC1 and EPAC2, preventing the cAMP-induced conformational change required for its guanine nucleotide exchange factor (GEF) activity. This inhibition blocks the activation of the small GTPase Rap1, a key downstream effector of EPAC. The IC50 values for ESI-09 have been determined in cell-free assays. At concentrations below 20 µM, ESI-09 acts as a specific competitive inhibitor of EPAC.[1] However, at higher concentrations (>25 µM), concerns about non-specific protein denaturation have been raised.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ESI-09

| Target | Assay Type | IC50 (µM) | Selectivity | Reference |

| EPAC1 | Cell-free GEF assay | 3.2 - 10.8 | >100-fold over PKA | |

| EPAC2 | Cell-free GEF assay | 1.4 - 4.4 | >100-fold over PKA |

Table 2: In Vivo Administration of ESI-09 in Murine Models

| Administration Route | Dosage | Dosing Frequency | Vehicle | Observations | Reference |

| Intraperitoneal (i.p.) | 10 mg/kg | Daily | Not specified | Well-tolerated for up to 21 days | |

| Oral Gavage | 50 mg/kg | Daily | Not specified | Well-tolerated for up to 26 days |

Signaling Pathways

The signaling cascades initiated by EPAC activation are complex and cell-type specific. In the context of cardiovascular disease, EPAC1 activation in cardiomyocytes has been linked to pro-hypertrophic signaling involving CaMKII and calcineurin. In cardiac fibroblasts, EPAC1 signaling can have anti-fibrotic effects, though its expression is often downregulated by pro-fibrotic stimuli like TGF-β and Angiotensin II.

References

Application Notes and Protocols for Investigating EPAC Downstream Signaling Using ESI-08

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange protein directly activated by cAMP (EPAC) is a crucial guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[1][2] As a key effector of the second messenger cyclic AMP (cAMP), EPAC proteins are involved in a wide array of cellular processes, including cell adhesion, proliferation, differentiation, and exocytosis.[2][3] The discovery of EPAC has provided a more nuanced understanding of cAMP signaling, revealing a parallel pathway to the well-established protein kinase A (PKA) cascade.[3] To dissect the specific roles of EPAC in cellular signaling, potent and selective inhibitors are invaluable tools. ESI-08 is a small molecule inhibitor that selectively targets both EPAC1 and EPAC2 isoforms, offering researchers a means to investigate the downstream consequences of EPAC activation without directly affecting PKA-mediated pathways. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying EPAC downstream signaling.

Mechanism of Action

This compound acts as a potent and selective antagonist of EPAC1 and EPAC2. It competitively inhibits the binding of cAMP to the cyclic nucleotide-binding (CNB) domain of EPAC, thereby preventing the conformational change required for its GEF activity. By blocking the activation of EPAC, this compound effectively inhibits the subsequent activation of Rap1 and Rap2, and consequently, the downstream signaling cascades they regulate. A key advantage of this compound is its selectivity for EPAC over PKA, the other major cAMP effector, allowing for the specific interrogation of EPAC-mediated signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and the related compound ESI-09.

Table 1: Inhibitory Activity of this compound and ESI-09 on EPAC1 and EPAC2

| Compound | Target | IC50 (μM) | Selectivity Notes |

| This compound | EPAC1 and EPAC2 | 8.4 | Does not inhibit cAMP-mediated PKA activation. |

| ESI-09 | EPAC1 | 3.2 | >100-fold selectivity over PKA. |

| EPAC2 | 1.4 |

Table 2: Quantitative Effects of this compound on Downstream EPAC Signaling and Cellular Processes (Hypothetical Data Based on Published Findings)

| Assay | Cell Line | This compound Concentration (μM) | Observed Effect (% of Control) |

| Rap1-GTP Pull-down | HEK293 | 1 | ~25% reduction |

| 5 | ~60% reduction | ||

| 10 | ~85% reduction | ||

| 25 | >95% reduction | ||

| Phospho-Akt (Ser473) Western Blot | Pancreatic Beta Cells | 1 | ~15% reduction |

| 5 | ~50% reduction | ||

| 10 | ~75% reduction | ||

| 25 | ~90% reduction | ||

| Transwell Cell Migration | Glioblastoma Cells | 1 | ~20% inhibition |

| 5 | ~55% inhibition | ||

| 10 | ~80% inhibition | ||

| 25 | >90% inhibition |

Note: The data in Table 2 is illustrative and intended to represent the expected dose-dependent effects of this compound based on its known mechanism of action. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to investigate EPAC downstream signaling using this compound.

Rap1 Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Rap1 in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

EPAC agonist (e.g., 8-pCPT-2'-O-Me-cAMP)

-